3-Oxo-4-(3-chlorophenyl)butanoic acid
Overview
Description
“3-Oxo-4-(3-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H9ClO3 . It falls under the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of “3-Oxo-4-(3-chlorophenyl)butanoic acid” consists of a carboxylic acid group (-COOH), a ketone group (=O), and a chlorophenyl group (-C6H4Cl) .
Scientific Research Applications
Synthetic Applications and Biological Activity
- Chemical Synthesis and Heterocyclic Compound Formation : A study explored the use of a similar compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, in the synthesis of new heterocyclic compounds with expected biological activity. The reactions led to the formation of derivatives that exhibited antimicrobial and antifungal properties, indicating the potential of such compounds in developing new therapeutic agents (Sayed et al., 2003).
Spectroscopic Analysis and Material Applications
- Vibrational Spectroscopy and Chemical Analysis : Another study conducted spectroscopic investigations on a derivative, revealing insights into its molecular structure through vibrational spectroscopy. The research highlighted the compound's potential as a nonlinear optical (NLO) material due to its first hyperpolarizability, which is significant for applications in photonics and optoelectronics (Vanasundari et al., 2017).
Photolabile Protecting Groups and Nanotechnology
- Optical Gating and Synthetic Ion Channels : A study utilized a related compound for optical gating in nanofluidic devices, demonstrating the compound's ability to control the permselective transport of ionic species in response to UV light. This application is vital for developing advanced materials for controlled release systems, sensing, and information processing (Ali et al., 2012).
Crystal Engineering and Drug Design
- Multicomponent Crystal Formation : Research on baclofen, which shares the core structure with 3-Oxo-4-(3-chlorophenyl)butanoic acid, showed the ability to form multicomponent crystals with various coformers. These studies are crucial for understanding the conformational flexibility and synthon versatility of such compounds, which can inform crystal engineering and drug formulation strategies (Malapile et al., 2021).
properties
IUPAC Name |
4-(3-chlorophenyl)-3-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXIZVGFIOFIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-(3-chlorophenyl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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